(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone
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Overview
Description
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone is a chiral compound that features a Boc-protected amino group, an oxirane ring, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a suitable base . The oxirane ring can be formed through an epoxidation reaction, often using a peracid such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols for opening the oxirane ring.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone involves its interaction with various molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Fmoc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone: Similar structure but with an Fmoc (fluorenylmethoxycarbonyl) protecting group instead of Boc.
(S)-2-(Cbz-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.
Uniqueness
The uniqueness of (S)-2-(Boc-amino)-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone lies in its combination of a Boc-protected amino group, an oxirane ring, and a phenyl group, which provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20) |
InChI Key |
OQVHFLRWYXFIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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